molecular formula C12H12BrNOS B2715955 4-Methyl-1-(2-oxo-2-(thiophen-2-yl)ethyl)pyridin-1-ium bromide CAS No. 26019-12-5

4-Methyl-1-(2-oxo-2-(thiophen-2-yl)ethyl)pyridin-1-ium bromide

Cat. No.: B2715955
CAS No.: 26019-12-5
M. Wt: 298.2
InChI Key: XCQYOFYIZOJBLK-UHFFFAOYSA-M
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Description

4-Methyl-1-(2-oxo-2-(thiophen-2-yl)ethyl)pyridin-1-ium bromide is a heterocyclic compound that features a pyridinium core substituted with a thiophene ring and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-(2-oxo-2-(thiophen-2-yl)ethyl)pyridin-1-ium bromide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylpyridine and 2-bromoacetylthiophene.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like acetonitrile or ethanol. The reaction mixture is heated to facilitate the formation of the desired product.

    Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-(2-oxo-2-(thiophen-2-yl)ethyl)pyridin-1-ium bromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridinium or thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-Methyl-1-(2-oxo-2-(thiophen-2-yl)ethyl)pyridin-1-ium bromide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound is used in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 4-Methyl-1-(2-oxo-2-(thiophen-2-yl)ethyl)pyridin-1-ium bromide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.

    Pathways Involved: These interactions can affect various biochemical pathways, potentially leading to therapeutic effects or other biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    4-Methylpyridine: A simpler analog without the thiophene ring.

    2-Bromoacetylthiophene: A precursor in the synthesis of the target compound.

    Thiophene Derivatives: Compounds with similar thiophene rings but different substituents.

Uniqueness

4-Methyl-1-(2-oxo-2-(thiophen-2-yl)ethyl)pyridin-1-ium bromide is unique due to its combination of a pyridinium core with a thiophene ring and a methyl group. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-(4-methylpyridin-1-ium-1-yl)-1-thiophen-2-ylethanone;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12NOS.BrH/c1-10-4-6-13(7-5-10)9-11(14)12-3-2-8-15-12;/h2-8H,9H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCQYOFYIZOJBLK-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=[N+](C=C1)CC(=O)C2=CC=CS2.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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